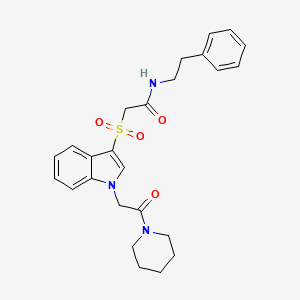

![molecular formula C17H16ClNO3 B2630102 5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide CAS No. 2097924-73-5](/img/structure/B2630102.png)

5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as 5-DBFPV, is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One approach involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also shows peaks at different chemical shifts, indicating the presence of different types of carbon atoms .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides .Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR spectra provide information about its molecular structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

The compound is used in the total synthesis of natural products containing benzofuran rings . Benzofuran is a key heterocycle installed during the total synthesis of a natural product as the desired target . The one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2’-methoxy-4’-acetoxy)acetophenone in the presence of ZnCI 2 is a key step .

Anticancer Activities

Some substituted benzofurans have shown significant anticancer activities . For instance, compound 36, which contains a benzofuran ring, has been found to have significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology .

Chlorination Reagent

The compound can be used as an efficient chlorination reagent for the synthesis of 5-chloro derivatives . The high temperature accelerates the decomposition of BTC into phosgene and increases the concentration of free Cl − in the system .

Biological Activities

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Zukünftige Richtungen

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Future research may focus on developing new synthesis methods and exploring their biological activities .

Eigenschaften

IUPAC Name |

5-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-15-7-6-12(18)8-14(15)17(20)19-9-11-10-22-16-5-3-2-4-13(11)16/h2-8,11H,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUKOHUCWDYHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2COC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)

![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)

![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)

![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)

![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)

![2-Chloro-N-[4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)phenyl]propanamide](/img/structure/B2630041.png)